exo-BCN-PEG2-Boc-Amine

Catalog No.
S527685
CAS No.
1807501-87-6
M.F
C22H36N2O6
M. Wt
424.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
exo-BCN-PEG2-Boc-Amine

CAS Number

1807501-87-6

Product Name

exo-BCN-PEG2-Boc-Amine

IUPAC Name

tert-butyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C22H36N2O6

Molecular Weight

424.54

InChI

InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26)

InChI Key

XPXWWKJBIIPHLJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2

Solubility

Soluble in DMSO

Synonyms

exo-BCN-PEG2-Boc-amine

Description

The exact mass of the compound exo-BCN-PEG2-Boc-Amine is 424.2573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Tool

Exo-BCN-PEG2-Boc-Amine is a PEG (Polyethylene Glycol) derivative. PEGs are hydrophilic polymers commonly used in bioconjugation reactions to enhance the water solubility, stability, and biocompatibility of biomolecules []. Exo-BCN-PEG2-Boc-Amine possesses two key functional groups:

  • BCN group (Barbituric Acid Cyclen)

    This group can react with azide-tagged biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. SPAAC is a powerful bioconjugation technique known for its high efficiency and specificity under physiological conditions [].

  • Boc-protected amine (tert-Butyloxycarbonyl protected amine)

    The Boc group protects the amine functionality, allowing for targeted chemical modifications later. The Boc group can be readily removed under mild acidic conditions, revealing a free amine group for further conjugation reactions [].

Involving exo-BCN-PEG2-Boc-Amine include:

  • Click Chemistry: The BCN moiety allows for efficient and selective reactions with azides through copper-free click chemistry, which is advantageous in biological settings where copper can be toxic.
  • Deprotection Reaction: The Boc group can be removed under acidic conditions, yielding an amine that can participate in further coupling reactions with various biomolecules or polymers .

The biological activity of exo-BCN-PEG2-Boc-Amine is primarily linked to its potential use in drug delivery systems and bioconjugation. The PEG component enhances solubility and biocompatibility, while the BCN group enables targeted delivery by facilitating the formation of stable conjugates with therapeutic agents. Its ability to form stable linkages without the need for metal catalysts makes it particularly suitable for use in sensitive biological environments .

Synthesis of exo-BCN-PEG2-Boc-Amine typically involves:

  • Formation of the PEG Derivative: Starting from commercially available PEG, the BCN group is introduced through a reaction with appropriate precursors.
  • Boc Protection: The amine functionality is protected using tert-butyloxycarbonyl chloride to yield the Boc-protected amine derivative.
  • Purification: The final product is purified through methods such as precipitation or chromatography to obtain high purity suitable for research and application .

exo-BCN-PEG2-Boc-Amine has a wide range of applications, including:

  • Drug Delivery: Its PEG component enhances the pharmacokinetics of drugs by improving solubility and reducing immunogenicity.
  • Bioconjugation: Useful in linking biomolecules such as proteins, peptides, or nucleic acids due to its selective reactivity.
  • Diagnostics: Employed in the development of diagnostic agents that require stable conjugation to biomolecules for imaging or detection purposes .

Interaction studies involving exo-BCN-PEG2-Boc-Amine focus on its reactivity with azides and other functional groups. These studies demonstrate the efficiency of click chemistry reactions, showing rapid formation of stable conjugates under physiological conditions. Additionally, investigations into its biocompatibility and cellular uptake are crucial for understanding its potential in therapeutic applications .

When comparing exo-BCN-PEG2-Boc-Amine to similar compounds, several notable derivatives emerge:

Compound NameKey FeaturesUniqueness
endo-BCN-PEG2-AmineContains an endo configuration of BCNDifferent stereochemistry affects reactivity
BCN-O-PNBAlkyl/ether-based linker for PROTACsSpecifically designed for targeted protein degradation
Azide-PEG2-AmineContains azide functionalityReactivity with BCN differs significantly

The uniqueness of exo-BCN-PEG2-Boc-Amine lies in its combination of properties that allow for efficient bioconjugation without the need for toxic catalysts, making it particularly valuable in biological applications .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Exact Mass

424.2573

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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